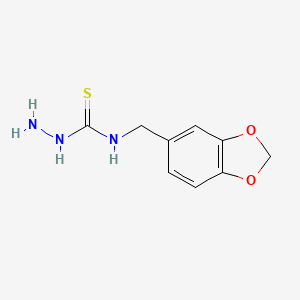

4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(1,3-benzodioxol-5-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c10-12-9(15)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNGFJROOVPDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365253 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-70-8 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Thiosemicarbazide derivatives are recognized for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The inclusion of the 3,4-methylenedioxybenzyl moiety, a common pharmacophore found in natural products, enhances the potential for novel therapeutic applications.[3] This guide details the molecular structure, a robust synthesis protocol, and a multi-faceted analytical characterization workflow encompassing spectroscopic, crystallographic, and thermal analysis techniques. The methodologies are presented with a focus on the underlying scientific principles, providing researchers and drug development professionals with a foundational understanding for the synthesis and evaluation of this compound and its analogues.

Introduction: The Scientific Rationale

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various bioactive heterocyclic systems.[4][5][6] Their defining structural feature, the N-N-C=S backbone, allows them to act as potent ligands for transition metals and to participate in a variety of biological interactions.[7][8] The biological activity of thiosemicarbazide derivatives is diverse, with established efficacy as antibacterial, antifungal, antiviral, antimalarial, and anticancer agents.[1][2][8]

The target molecule, this compound, integrates this active scaffold with a 3,4-methylenedioxybenzyl group. This functional group, also known as the piperonyl group, is a key component of numerous natural products and pharmaceuticals, valued for its ability to modulate metabolic pathways and contribute to biological activity.[3] The combination of these two moieties suggests a strong potential for synergistic or novel pharmacological effects. This guide provides the essential physicochemical framework required for the exploration of this potential.

Molecular Structure and Chemical Properties

The structure of this compound features a thiosemicarbazide core where the N4 nitrogen is substituted with a benzyl group, which in turn is substituted at the 3 and 4 positions with a methylenedioxy bridge.

Key Identifiers:

-

IUPAC Name: N-(3,4-methylenedioxybenzyl)hydrazine-1-carbothioamide

-

Molecular Formula: C9H11N3O2S

-

Molecular Weight: 225.27 g/mol

Below is a diagram illustrating the logical workflow for synthesizing and characterizing the title compound.

Caption: Overall workflow from synthesis to characterization.

Synthesis and Purification Protocol

The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process. The following protocol is adapted from general methods for preparing N-substituted thiosemicarbazides and their derivatives.[6] The causality behind this multi-step synthesis involves the sequential formation of reactive intermediates to build the final molecular scaffold.

Step-by-Step Methodology

-

Preparation of 3,4-Methylenedioxybenzyl Isothiocyanate:

-

Rationale: The isothiocyanate group (-N=C=S) is a key electrophilic intermediate required for reaction with a nucleophilic hydrazine moiety.

-

Procedure: a. To a solution of 3,4-methylenedioxybenzylamine (1 equivalent) in a suitable solvent like dichloromethane or chloroform, add carbon disulfide (1.1 equivalents) and a base such as triethylamine (1.1 equivalents) at 0 °C. b. Stir the mixture for 2-3 hours, allowing for the formation of a dithiocarbamate salt intermediate. c. Add a coupling agent like ethyl chloroformate or tosyl chloride (1 equivalent) dropwise to the cooled mixture to facilitate the elimination of byproducts and formation of the isothiocyanate. d. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isothiocyanate.

-

-

Formation of this compound:

-

Rationale: The hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide backbone.

-

Procedure: a. Dissolve the crude 3,4-Methylenedioxybenzyl isothiocyanate in ethanol. b. Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature. c. An exothermic reaction may occur, and a precipitate is expected to form. d. Stir the mixture for 2-4 hours. e. Collect the resulting solid precipitate by vacuum filtration.

-

-

Purification:

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds based on differences in solubility at varying temperatures.

-

Procedure: a. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. b. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a pure crystalline product. c. Dry the purified crystals under vacuum.

-

Caption: Synthetic pathway for the target compound.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the molecular structure of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed using a KBr pellet. Key expected vibrational frequencies for thiosemicarbazide derivatives are summarized below.[9][10][11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| ν(N-H) | 3400 - 3100 | Stretching vibrations of the -NH and -NH₂ groups. Often appear as multiple bands. |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching. |

| ν(C-H) aliphatic | 2980 - 2850 | Stretching of the benzylic -CH₂- and methylenedioxy -O-CH₂-O- groups. |

| ν(C=S) | 1250 - 1020 & 850 - 600 | Thione group stretching. The C=S bond has contributions from multiple bands (thioamide bands). |

| ν(C=C) | 1600 - 1475 | Aromatic ring stretching. |

| ν(N-N) | 1050 - 1020 | Stretching of the hydrazine N-N bond.[11] |

| ν(C-O) | 1250 - 1000 | Asymmetric and symmetric stretching of the methylenedioxy ether linkages. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. The compound is typically dissolved in a deuterated solvent like DMSO-d₆ for analysis.[12]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.[13][14]

-

Aromatic Protons (Ar-H): Signals expected in the range of δ 6.7-7.0 ppm, showing coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet is expected around δ 5.9-6.1 ppm.

-

Benzylic Protons (-CH₂-Ar): A doublet or singlet (depending on coupling with the adjacent NH) around δ 4.0-4.5 ppm.

-

NH and NH₂ Protons: These protons are exchangeable with D₂O and typically appear as broad singlets at varying downfield shifts (δ 4.5-10.0 ppm). The exact chemical shifts are sensitive to solvent and concentration.[2][9]

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

-

Thione Carbon (C=S): The most downfield signal, expected around δ 180-185 ppm.[9][10]

-

Aromatic Carbons: Multiple signals between δ 108-150 ppm.

-

Methylenedioxy Carbon (-O-CH₂-O-): A distinct signal around δ 101 ppm.

-

Benzylic Carbon (-CH₂-Ar): A signal in the aliphatic region, expected around δ 45-55 ppm.

Crystallographic Analysis

Single-crystal X-ray diffraction would provide definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions. While specific data for the title compound is not available, analysis of related thiosemicarbazide structures reveals key features.[7]

-

Planarity: The thiosemicarbazide moiety (C-S-N-N) is generally found to be planar or nearly planar, which facilitates electron delocalization.[7]

-

Hydrogen Bonding: The N-H groups are excellent hydrogen bond donors, and the sulfur and oxygen atoms can act as acceptors. This leads to the formation of extensive intermolecular hydrogen bonding networks in the solid state, which dictates the crystal packing and influences physical properties like melting point and solubility.

-

Tautomerism: In the solid state, thiosemicarbazides exist predominantly in the thione tautomeric form (C=S) rather than the thiol form (C-SH).

Thermal Properties

Thermal analysis, using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining the stability and decomposition profile of the compound.[11][15]

-

DSC Analysis: A DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. For similar thiosemicarbazone derivatives, melting points are often observed in the range of 150-220 °C.[16]

-

TGA Analysis: TGA measures the change in mass as a function of temperature. A typical TGA curve for a thiosemicarbazide derivative would show thermal stability up to its melting point, followed by one or more decomposition stages at higher temperatures.[17][18] The decomposition pattern provides insights into the fragmentation of the molecule. Most derivatives undergo a multi-stage thermal decomposition.[17]

Potential Applications and Biological Activity

The structural motifs present in this compound suggest a range of potential biological activities. Thiosemicarbazide and its derivatives have been extensively studied for:

-

Antimicrobial Activity: They show broad-spectrum activity against various strains of bacteria and fungi.[1][17]

-

Antitubercular Activity: Many thiosemicarbazide-based compounds have shown promising results against Mycobacterium tuberculosis.[4][17]

-

Anticancer Activity: These compounds can exhibit cytotoxic effects against various cancer cell lines, often through mechanisms like the inhibition of ribonucleotide reductase or induction of oxidative stress.[11][19]

-

Antioxidant Properties: Some derivatives have been shown to be effective free radical scavengers.[15][17]

The presence of the 3,4-methylenedioxy group may enhance these activities or introduce new ones, making this compound a prime candidate for further biological screening and drug development programs.

Conclusion

This compound is a compound with significant synthetic and medicinal potential. This guide has outlined its molecular structure and provided a comprehensive framework for its synthesis and physicochemical characterization. The detailed protocols for spectroscopic, crystallographic, and thermal analysis provide a robust methodology for researchers to validate the synthesis and explore the properties of this promising molecule. The anticipated biological activities, grounded in the extensive literature on related compounds, underscore the importance of further investigation into its therapeutic applications.

References

Click to expand

-

Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry.

-

Yadav, P., et al. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC, NIH.

-

Pitucha, M., et al. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Google Scholar.

-

Pitucha, M., et al. (2025). Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity. PubMed.

-

Özdemir, Ü. H., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, ACS Publications.

-

Büyükmumcu, Z., & Erdem, E. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Dergipark.

-

Dobosz, A., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. MDPI.

-

Sarker, D., et al. (2020). Thermogravimetric analysis data for the Ni (II) complex. ResearchGate.

-

Unknown. (n.d.). “Spectral, Optical, Semiconducting and Thermal Characteristics of thiosemicarbazone of Benzaldehyde and Acetaldehyde”. ijcrcps.

-

PubChem. (n.d.). 4-Methylbenzaldehyde thiosemicarbazone. PubChem.

- Unknown. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Unknown Source.

-

Humeniuk, E., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. PMC.

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. ResearchGate.

-

ChemicalBook. (n.d.). 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum. ChemicalBook.

-

Sigma-Aldrich. (n.d.). 4-Methyl-3-thiosemicarbazide 95. Sigma-Aldrich.

-

Wikipedia. (n.d.). Thiosemicarbazide. Wikipedia.

-

ResearchGate. (n.d.). Physicochemical data of the thiosemicarbazones 4-8. ResearchGate.

-

ResearchGate. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. ResearchGate.

-

Wikipedia. (n.d.). 4-Methyl-3-thiosemicarbazide. Wikipedia.

- Lisic, E. C. (n.d.). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Unknown Source.

-

da Silva, M. J., et al. (1998). Synthesis and cytotoxic activity of N-substituted thiosemicarbazones of 3-(3,4-methylenedioxy)phenylpropanal. PubMed.

- Al-Jbouri, F. K. H. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Unknown Source.

- Kozyra, P., et al. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)

-

Unknown. (n.d.). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace, The University of Queensland.

-

ChemicalBook. (n.d.). 4-(3,4-METHYLENEDIOXYPHENYL)-3-THIOSEMICARBAZIDE Product Description. ChemicalBook.

-

Molla, M. E., et al. (n.d.). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University.

-

Sigma-Aldrich. (n.d.). 4-BENZYL-3-THIOSEMICARBAZIDE AldrichCPR. Sigma-Aldrich.

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.

Sources

- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.najah.edu [repository.najah.edu]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. juniv.edu [juniv.edu]

- 7. Thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mdpi.com [mdpi.com]

- 12. westmont.edu [westmont.edu]

- 13. researchgate.net [researchgate.net]

- 14. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

- 15. d-nb.info [d-nb.info]

- 16. ijcrcps.com [ijcrcps.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, in silico and in vitro studies and FTIR microspectroscopy of new thiosemicarbazide derivatives with potential antimelanoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide (CAS 206761-70-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Scaffold of Interest

The thiosemicarbazide moiety is a cornerstone in medicinal chemistry, renowned for its versatile coordination chemistry and broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-documented derivative, 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide, bearing the CAS number 206761-70-8. The incorporation of the 3,4-methylenedioxybenzyl group, a well-known pharmacophore present in numerous natural and synthetic bioactive compounds, suggests a unique potential for this molecule in drug discovery. This document aims to provide a comprehensive technical overview, synthesizing established principles of thiosemicarbazide chemistry with predictive insights to empower researchers in their exploration of this promising compound.

Molecular Architecture and Physicochemical Properties

This compound is a synthetic organic compound characterized by a thiosemicarbazide core functionalized with a 3,4-methylenedioxybenzyl substituent. This unique combination of a flexible thiourea backbone and a rigid, electron-rich aromatic ring system dictates its chemical reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 206761-70-8 | N/A |

| Molecular Formula | C₉H₁₁N₃O₂S | N/A |

| Molecular Weight | 225.27 g/mol | N/A |

| Melting Point | 158-160 °C | Amadis Chemical |

| Appearance | White to off-white solid | Generic observation for similar compounds |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water | Inferred from similar structures |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,4-Methylenedioxybenzyl isothiocyanate

-

To a stirred solution of piperonylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of thiophosgene (1 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3,4-methylenedioxybenzyl isothiocyanate (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the methylenedioxy protons (~5.9-6.0 ppm).- Aromatic protons of the piperonyl ring (~6.7-6.9 ppm).- Methylene protons of the benzyl group (doublet, ~4.5 ppm).- Broad signals for the NH and NH₂ protons. |

| ¹³C NMR | - Signal for the thiocarbonyl carbon (C=S) in the range of 180-185 ppm.- Characteristic signals for the aromatic carbons and the methylenedioxy carbon (~101 ppm).- Signal for the benzylic methylene carbon. |

| FT-IR (KBr) | - N-H stretching vibrations in the range of 3100-3400 cm⁻¹.- C=S stretching vibration around 1250-1350 cm⁻¹.- Characteristic C-O-C stretching of the methylenedioxy group. |

| Mass Spectrometry | - Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| Elemental Analysis | - Experimental percentages of C, H, N, and S should be within ±0.4% of the calculated values for C₉H₁₁N₃O₂S. |

Potential Biological Activities and Therapeutic Applications: An Evidence-Based Postulation

While direct biological data for this compound is scarce, the extensive literature on related thiosemicarbazide and thiosemicarbazone derivatives allows for a strong postulation of its potential activities.[2][5]

Anticancer Potential

Thiosemicarbazones, which can be readily synthesized from thiosemicarbazides, are well-documented anticancer agents.[6] Their mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[6] The 3,4-methylenedioxyphenyl moiety is also found in several compounds with cytotoxic activity.[6]

Proposed Mechanism of Action (Anticancer)

Caption: Postulated anticancer mechanism involving ribonucleotide reductase inhibition.

Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[7] The proposed mechanisms include the disruption of metabolic pathways and interference with cell wall synthesis. The lipophilic nature of the 3,4-methylenedioxybenzyl group may enhance the compound's ability to penetrate microbial cell membranes.

Antiviral Activity

Certain thiosemicarbazones have shown promise as antiviral agents, particularly against viruses that require metal-containing enzymes for replication.[2]

Future Directions and Research Imperatives

This technical guide provides a foundational understanding of this compound. However, to fully unlock its potential, further empirical research is essential.

-

Definitive Synthesis and Characterization: The proposed synthetic protocol needs to be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

In Vitro Biological Screening: The compound and its derivatives (e.g., thiosemicarbazones formed with various aldehydes and ketones) should be screened against a panel of cancer cell lines, bacteria, and fungi to determine their bioactivity profiles.

-

Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies should be undertaken to elucidate the precise molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial for optimizing potency and selectivity.

Conclusion

This compound stands as a molecule of significant interest at the intersection of established thiosemicarbazide chemistry and the proven pharmacophoric value of the methylenedioxybenzyl moiety. While specific experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and the exploration of its potential therapeutic applications. It is hoped that this document will serve as a catalyst for further research into this promising compound.

References

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). SpringerLink. [Link]

-

Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Semantic Scholar. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PMC. [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. ResearchGate. [Link]

-

Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. [Link]

-

Synthesis and cytotoxic activity of N-substituted thiosemicarbazones of 3-(3,4-methylenedioxy)phenylpropanal. PubMed. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. juniv.edu [juniv.edu]

- 5. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structure Elucidation of Novel Thiosemicarbazide Derivatives: A Senior Application Scientist's Guide to Integrated Analytical Strategy

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Preamble: The Crucial Role of Structural Integrity in Drug Discovery

Thiosemicarbazides and their derivatives represent a class of compounds with remarkable chemical versatility and significant biological activity. They serve as critical intermediates in the synthesis of diverse heterocyclic systems, including 1,2,4-triazoles and 1,3,4-thiadiazoles, and are widely investigated for their potential as anticancer, antimicrobial, and antiviral agents.[1][2][3] Their efficacy is intrinsically linked to their precise three-dimensional structure, which dictates the molecule's interaction with biological targets. An unambiguous structural assignment is, therefore, not merely an academic exercise; it is the bedrock upon which reproducible research, robust intellectual property, and successful drug development are built.

This guide eschews a rigid, templated approach. Instead, it presents a dynamic, logic-driven workflow that mirrors the process of discovery. We will explore the causality behind our analytical choices, demonstrating how a multi-technique, self-validating system ensures the highest degree of scientific integrity.

Chapter 1: The Integrated Workflow for Structure Elucidation

The determination of a novel chemical structure is a process of assembling a molecular puzzle. No single technique provides the complete picture. True confidence is achieved by integrating complementary data from multiple orthogonal techniques. The workflow is not strictly linear but iterative, with insights from one analysis informing the next experiment.

Our strategy is built on a tiered approach, moving from foundational confirmation to definitive 3D assignment.

Caption: Integrated workflow for novel compound structure elucidation.

Chapter 2: Foundational Analysis - Confirming the Building Blocks

Before attempting to define the intricate connectivity of a molecule, we must first confirm its fundamental properties: its mass, its elemental composition, and the presence of expected functional groups.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: Mass spectrometry provides the single most critical piece of initial data: the molecular weight of the novel compound. High-Resolution Mass Spectrometry (HRMS) is indispensable as it measures mass with enough accuracy (typically < 5 ppm) to allow for the unambiguous determination of the molecular formula. The choice of ionization technique is paramount. Electrospray Ionization (ESI) is a "soft" technique ideal for these polar, often fragile molecules, as it minimizes fragmentation and typically yields a strong signal for the protonated molecular ion ([M+H]⁺).[2][4]

Self-Validating Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solvent should be high-purity (LC-MS grade) to avoid adduct formation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

-

Methodology:

-

Set the ionization mode to positive ESI. The nitrogen atoms in the thiosemicarbazide backbone are readily protonated.

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a relevant mass range (e.g., 100-1000 m/z).

-

-

Data Analysis:

-

Identify the most abundant peak in the spectrum. This is typically the [M+H]⁺ ion. Other common adducts like [M+Na]⁺ or [M+K]⁺ may also be present.

-

Use the instrument's software to calculate the molecular formula based on the exact mass of the [M+H]⁺ peak. Compare the measured mass to the theoretical mass; a mass error of < 5 ppm provides high confidence in the assigned formula.[5]

-

Data Presentation: Interpreting MS Results

| Ion Type | Theoretical m/z | Measured m/z | Mass Error (ppm) | Inferred Molecular Formula |

| [M+H]⁺ | 254.0913 | 254.0908 | -2.0 | C₁₀H₁₂N₄O₂S |

| [M+Na]⁺ | 276.0733 | 276.0727 | -2.2 | C₁₀H₁₁N₄O₂SNa |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR is a rapid, non-destructive technique that confirms the presence of key functional groups that define the thiosemicarbazide core.[6] It validates the success of the synthesis reaction. For instance, in the synthesis from a hydrazide and an isothiocyanate, the disappearance of the isothiocyanate peak (~2100 cm⁻¹) and the appearance of C=S and N-H stretches confirms the reaction.[7]

Self-Validating Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount (~1 mg) of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Run a background scan of the empty chamber beforehand.

-

Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for thiosemicarbazide structures.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance in Thiosemicarbazides |

| N-H | Stretch | 3150 - 3400 | Confirms the presence of hydrazinic and thioamide N-H groups. Multiple bands are common.[8][9] |

| C=N | Stretch | 1600 - 1650 | Present in thiosemicarbazones formed from aldehydes/ketones.[6] |

| C=O | Stretch | 1640 - 1680 | Present in 1-acylthiosemicarbazides.[7] |

| C=S | Stretch | 1250 - 1050 & 850-600 | The thione group has multiple characteristic bands. The absence of a strong S-H band (~2550 cm⁻¹) confirms the thione tautomer in the solid state.[6][7] |

Chapter 3: 2D Structural Assembly - The NMR Cornerstone

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of nuclei (primarily ¹H and ¹³C).

Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice because its polarity effectively solubilizes most thiosemicarbazides, and its hydrogen-bond accepting nature slows down the exchange of the acidic N-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.[10]

¹H and ¹³C NMR: Defining the Skeleton

-

¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR shows the number of different carbon environments. The chemical shift of the C=S carbon is a key diagnostic peak, typically appearing far downfield (>180 ppm).[7]

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a crucial ancillary experiment that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, simplifying spectral assignment.

2D NMR (HSQC & HMBC): Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. By systematically analyzing these long-range correlations, one can "walk" across the molecule, piecing together the atomic connectivity.

Caption: HMBC correlations link proton H1 to carbons C2 and N2, establishing connectivity across the azomethine bond.

Self-Validating Protocol: A Comprehensive NMR Workflow

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire a standard high-resolution proton spectrum. Integrate all peaks and analyze the multiplicity (splitting patterns).

-

¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate one-bond C-H connections.

-

HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations over 2-3 bonds.

-

Integrated Analysis:

-

Use the molecular formula from HRMS to account for all atoms.

-

Assign all ¹H and ¹³C signals using the combined information from 1D and 2D spectra.

-

Systematically build the molecular structure by linking fragments together using the observed HMBC correlations. Every piece of the structure must be supported by a network of correlations.

-

Data Presentation: Tabulated NMR Assignments

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |

| 1 | 182.5 (C=S) | - | H-2, H-4a, H-4b |

| 2 | - | 9.5 (s, 1H, NH) | C-1, C-5 |

| 3 | - | 10.2 (s, 1H, NH) | C-1 |

| 4 | 45.1 (CH₂) | 3.5 (t, 2H, J=7.0) | C-1, C-5 |

| 5 | 140.2 (C=N) | - | H-2, H-4a, H-4b, H-7 |

| 6 | - | 8.1 (s, 1H, N=CH) | C-5, C-8, C-12 |

| ... | ... | ... | ... |

Chapter 4: Definitive 3D Confirmation - The X-Ray Gold Standard

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural hypothesis, it does not offer direct proof of the 3D arrangement of atoms. Single-Crystal X-ray Diffraction (SC-XRD) is the only technique that provides an unambiguous, absolute determination of the molecular structure in the solid state.[1][11] It reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are crucial for understanding crystal packing and potential polymorphic forms. It definitively resolves any ambiguity regarding tautomers (e.g., thione vs. thiol) or E/Z isomerism around C=N bonds.[12]

Self-Validating Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth (The Critical Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction. This is often more art than science.

-

Method: Slow evaporation of a solvent from a saturated solution is the most common method.

-

Solvent Choice: Experiment with a range of solvents and solvent mixtures (e.g., ethanol, acetone, chloroform, ethyl acetate). The goal is to find a system where the compound is sparingly soluble.

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal is mounted on a diffractometer.

-

The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

-

The instrument exposes the crystal to a beam of X-rays and collects the resulting diffraction pattern.

-

-

Structure Solution and Refinement:

-

Specialized software is used to solve the phase problem and generate an initial electron density map.[12]

-

The structure is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

-

Data Validation: The quality of the final structure is assessed by several metrics, most notably the R-factor (R₁), which should ideally be below 5% for a well-refined structure. The final output is typically a Crystallographic Information File (CIF).

Data Presentation: Key Insights from X-Ray Crystallography

-

Unambiguous Connectivity: Confirms the bonding arrangement proposed by NMR.

-

Tautomeric Form: The location of hydrogen atoms and the C-S bond length (a double bond is significantly shorter) definitively identifies the thione vs. thiol form.

-

Conformation: Determines the E/Z configuration of imine bonds and the overall molecular shape.

-

Intermolecular Interactions: Visualizes the hydrogen bonding network, which is critical for understanding solid-state properties and informing drug design.

Conclusion

The structure elucidation of a novel thiosemicarbazide derivative is a systematic process of inquiry, not a simple application of a single technique. It begins with the foundational data of mass and functional groups (MS and FT-IR), progresses to the detailed assembly of the 2D molecular framework (1D and 2D NMR), and culminates in the absolute 3D confirmation provided by X-ray crystallography. By following this integrated, logic-driven workflow, researchers can ensure the scientific integrity of their findings, providing a solid and trustworthy foundation for future research and development.

References

-

Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Available from: [Link]

-

Yousefi, R., et al. (2015). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 14(3), 891-903. Available from: [Link]

-

Shah, M. K., et al. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 3(2), 290-297. Available from: [Link]

-

Çelik, H., et al. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. Journal of the Iranian Chemical Society. Available from: [Link]

-

Jayakumar, S., & Syed Mohamed, K. (2018). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 34(1), 543-548. Available from: [Link]

-

Fleck, M., et al. (2018). Synthesis, Crystal Structural Investigations, and DFT Calculations of Novel Thiosemicarbazones. Molbank, 2018(4), M1021. Available from: [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. Available from: [Link]

-

Wang, B-L., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2063. Available from: [Link]

-

Pérez, H., et al. (2021). Synthesis and X-ray Diffraction Study of thiosemicarbazone Palladacycles with dppm. Chemistry, 3(1), 32-44. Available from: [Link]

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. [Image]. Retrieved from: [Link]

-

Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. Available from: [Link]

-

Pérez, H., et al. (2021). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Crystals, 11(1), 74. Available from: [Link]

-

Ramasamy, S., & Krishnan, S. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 4(1), 12-16. Available from: [Link]

-

Narkhede, H.P., et al. (2022). Synthesis and screening of thiosemicarbazide-dithiocarbamate conjugates for antioxidant and anticancer activities. Bioorganic Chemistry, 124, 105832. Available from: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectral assignments for the thiosemicarbazone ligands... [Table]. Retrieved from: [Link]

-

Dam, H. T., Crum, S. B., & Lisic, E. C. (2016). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of the Tennessee Academy of Science, 91(3-4), 71-75. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Retrieved from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Crystal Structural Investigations, and DFT Calculations of Novel Thiosemicarbazones | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of Action of Thiosemicarbazide Compounds: A Technical Guide for Researchers

Abstract

Thiosemicarbazide and its derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities. Their therapeutic potential stems from a diverse array of mechanisms of action, ranging from the inhibition of key enzymes to the disruption of fundamental cellular processes. This technical guide provides an in-depth exploration of the core mechanisms through which thiosemicarbazide compounds exert their effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of their biochemical interactions. We will delve into their roles as potent enzyme inhibitors, effective metal chelators, and inducers of oxidative stress, and examine the resulting anticonvulsant, antimicrobial, and anticancer activities. This guide is structured to not only present the established mechanisms but also to provide insights into the experimental methodologies used to elucidate them, thereby offering a practical framework for future research and development in this promising area of medicinal chemistry.

Introduction: The Chemical Versatility and Biological Significance of Thiosemicarbazides

Thiosemicarbazides are a class of organic compounds characterized by the presence of a thiosemicarbazide moiety (-NH-CS-NH-NH2). This functional group imparts a unique combination of chemical properties, including the ability to act as a nucleophile, to form stable complexes with metal ions, and to participate in various condensation reactions, most notably with aldehydes and ketones to form thiosemicarbazones. It is this chemical reactivity that underpins their diverse biological activities, which have been a subject of scientific interest for over a century.[1]

The therapeutic landscape of thiosemicarbazide compounds is remarkably broad, encompassing applications as antibacterial, antifungal, antiviral, anticonvulsant, and anticancer agents.[1] This wide range of activities is a direct consequence of their ability to interact with multiple biological targets and to modulate various cellular pathways. Understanding the intricate mechanisms of action is therefore paramount for the rational design of new, more potent, and selective therapeutic agents based on the thiosemicarbazide scaffold.

This guide will systematically dissect the primary mechanisms of action of thiosemicarbazide compounds, providing a detailed examination of the molecular interactions and their downstream consequences. We will explore how these compounds function as inhibitors of crucial enzymes, their ability to sequester essential metal ions, and their role in inducing cellular stress, all of which contribute to their observed pharmacological effects.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism by which thiosemicarbazide compounds exert their biological effects is through the inhibition of various enzymes that are critical for cellular function and survival. The thiosemicarbazide moiety often plays a direct role in binding to the active site of these enzymes, leading to a loss of their catalytic activity.

Inhibition of Metalloenzymes: Targeting the Catalytic Core

Many enzymes rely on metal ions as cofactors for their catalytic activity. Thiosemicarbazides and their derivatives are excellent metal chelators and can effectively inhibit these metalloenzymes by binding to the metal ion in the active site.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[2] Its inhibition is a key strategy in the development of agents for treating hyperpigmentation and for preventing browning in fruits and vegetables.[3] Thiosemicarbazones have emerged as potent tyrosinase inhibitors.[2]

Mechanism: The sulfur atom of the thiosemicarbazide moiety has a high affinity for the copper ions within the active site of tyrosinase, leading to the formation of a stable chelate complex.[2] This chelation event effectively blocks the substrate from accessing the active site, thereby inhibiting the enzymatic reaction.[2]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a common spectrophotometric method for assessing the tyrosinase inhibitory activity of thiosemicarbazone compounds.

Principle: The assay measures the ability of a test compound to inhibit the oxidation of L-DOPA (3,4-dihydroxyphenylalanine) to dopachrome by mushroom tyrosinase. The formation of dopachrome can be monitored by measuring the increase in absorbance at 475-492 nm.[4]

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A solution of mushroom tyrosinase in phosphate buffer.

-

Varying concentrations of the test compound solution (or solvent control).

-

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[4]

-

Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

-

Immediately begin monitoring the absorbance at 475-492 nm at regular intervals using a microplate reader.[4]

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity.

Causality Behind Experimental Choices:

-

Mushroom Tyrosinase: It is a commercially available and well-characterized enzyme that serves as a reliable model for human tyrosinase.[5]

-

L-DOPA as Substrate: L-DOPA is a direct substrate for the diphenolase activity of tyrosinase, and its oxidation product, dopachrome, has a distinct absorbance spectrum, making the reaction easy to monitor.

-

Spectrophotometric Detection: This method is simple, rapid, and allows for high-throughput screening of potential inhibitors.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps to neutralize the acidic environment of the stomach, facilitating bacterial colonization.[6] Thiosemicarbazide derivatives have shown significant potential as urease inhibitors.[7][8]

Mechanism: The structural similarity of the thiosemicarbazide scaffold to thiourea, a known urease inhibitor, makes these compounds ideal candidates for targeting the enzyme's active site.[8][9] The nitrogen and sulfur atoms of the thiosemicarbazide moiety can coordinate with the nickel ions in the active site of urease, disrupting its catalytic function.[7]

Experimental Protocol: Urease Inhibition Assay

This protocol describes a common method for evaluating the urease inhibitory activity of thiosemicarbazone compounds.

Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia is then quantified using the Berthelot (indophenol) method, which involves the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The absorbance of this complex is measured spectrophotometrically.

Materials:

-

Jack bean Urease

-

Urea solution

-

Phosphate buffer (e.g., pH 7.0)

-

Phenol reagent

-

Alkali reagent (containing sodium hypochlorite)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the enzyme solution, phosphate buffer, and varying concentrations of the test compound.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the urea solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.[10]

-

Stop the enzymatic reaction and initiate the colorimetric reaction by adding the phenol and alkali reagents.[11]

-

Incubate the plate to allow for color development.[11]

-

Measure the absorbance at a wavelength of around 625-670 nm.[11]

-

Calculate the percentage of urease inhibition and determine the IC50 value.

Causality Behind Experimental Choices:

-

Jack Bean Urease: It is a commercially available and highly active enzyme that is widely used as a model for bacterial ureases.

-

Berthelot Method: This colorimetric method is sensitive and specific for the detection of ammonia, providing a reliable measure of urease activity.

Inhibition of Enzymes Involved in Nucleic Acid Synthesis

Thiosemicarbazone compounds have been shown to inhibit enzymes that are essential for the synthesis of DNA and RNA, making them attractive candidates for anticancer and antimicrobial therapies.

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[12] As such, RNR is a key target for cancer chemotherapy.[11] Several thiosemicarbazone derivatives, such as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), have been investigated in clinical trials as RNR inhibitors.[13][14]

Mechanism: RNR is composed of two subunits, R1 and R2. The R2 subunit contains a non-heme iron center and a tyrosyl free radical, both of which are essential for the enzyme's catalytic activity.[14] Thiosemicarbazones inhibit RNR by chelating the iron in the R2 subunit, which in turn quenches the tyrosyl free radical, thereby inactivating the enzyme.[13] The nitrogen and sulfur atoms of the thiosemicarbazone pharmacophore are crucial for coordinating with the iron ion.[14]

Experimental Protocol: Ribonucleotide Reductase (RNR) Inhibition Assay

This protocol outlines a method to assess the inhibition of RNR activity by thiosemicarbazone compounds.

Principle: The assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide by RNR. The deoxyribonucleotide product is separated from the ribonucleotide substrate, and the amount of radioactivity incorporated into the product is quantified.

Materials:

-

Purified RNR enzyme (R1 and R2 subunits)

-

Radiolabeled ribonucleotide substrate (e.g., [³H]CDP)

-

Assay buffer containing necessary cofactors (e.g., ATP, Mg²⁺, dithiothreitol)

-

Test compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNR subunits, and the test compound at various concentrations.

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the radiolabeled ribonucleotide substrate.

-

Incubate the reaction at a controlled temperature for a specific duration.

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Separate the deoxyribonucleotide product from the unreacted ribonucleotide substrate (e.g., using anion-exchange chromatography or by enzymatic degradation of the remaining substrate).

-

Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.

-

Calculate the percentage of RNR inhibition and determine the IC50 value.

Causality Behind Experimental Choices:

-

Radiolabeled Substrate: The use of a radiolabeled substrate provides a highly sensitive and direct measure of enzyme activity.

-

Separation of Product: The separation step is crucial to distinguish the deoxyribonucleotide product from the much more abundant ribonucleotide substrate.

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA, playing critical roles in DNA replication, repair, and transcription. These enzymes are well-established targets for antibacterial drugs. Molecular docking studies suggest that thiosemicarbazides can inhibit these enzymes.[1]

Mechanism: Thiosemicarbazides are proposed to act through a dual mechanism involving the inhibition of both DNA gyrase and topoisomerase IV.[1] They are thought to bind to the active site of these enzymes, interfering with their ability to cleave and religate DNA strands, which ultimately leads to the disruption of DNA replication and bacterial cell death.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a method to evaluate the inhibition of DNA gyrase activity.

Principle: The assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., plasmid DNA) in the presence of ATP. The supercoiled and relaxed forms of the DNA can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of relaxed DNA to the supercoiled form.

Materials:

-

Purified DNA gyrase enzyme

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer containing ATP and Mg²⁺

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, DNA gyrase, and varying concentrations of the test compound.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

Causality Behind Experimental Choices:

-

Relaxed Plasmid DNA: This serves as the specific substrate for the supercoiling activity of DNA gyrase.

-

Agarose Gel Electrophoresis: This technique effectively separates DNA topoisomers based on their conformation, allowing for a clear visualization of the enzyme's activity and its inhibition.

Metal Chelation: Disrupting Cellular Homeostasis

The ability of thiosemicarbazide compounds to chelate metal ions is a fundamental aspect of their mechanism of action and contributes significantly to their biological effects.[4][15] By binding to and sequestering essential metal ions, these compounds can disrupt a variety of cellular processes that are dependent on these metals.

Mechanism: The thiosemicarbazide moiety contains sulfur and nitrogen atoms that act as donor atoms, allowing for the formation of stable coordination complexes with various transition metal ions, such as iron (Fe), copper (Cu), and zinc (Zn).[4][15] This chelation can lead to:

-

Depletion of Intracellular Metal Pools: By binding to free or loosely bound metal ions within the cell, thiosemicarbazones can reduce their availability for essential cellular functions.[16]

-

Inhibition of Metalloenzymes: As discussed earlier, chelation of the metal cofactor in the active site of an enzyme can lead to its inactivation.

-

Generation of Reactive Oxygen Species (ROS): The metal complexes formed by thiosemicarbazones can be redox-active, participating in Fenton-like reactions that generate highly toxic ROS.[15]

Experimental Protocol: Spectrophotometric Assessment of Metal Chelation

This protocol provides a general method for investigating the metal-chelating ability of thiosemicarbazone compounds using UV-Visible spectrophotometry.

Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. By monitoring these spectral changes upon the addition of a metal ion to a solution of the thiosemicarbazone, the formation of the complex can be confirmed and its stoichiometry can be determined.

Materials:

-

Thiosemicarbazone compound

-

A salt of the metal ion of interest (e.g., FeCl₃, CuSO₄)

-

A suitable solvent (e.g., ethanol, methanol, DMSO)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of the thiosemicarbazone compound in the chosen solvent.

-

Prepare a stock solution of the metal salt in the same solvent or a compatible one.

-

Record the UV-Visible absorption spectrum of the thiosemicarbazone solution alone.

-

Titrate the thiosemicarbazone solution with increasing amounts of the metal salt solution, recording the spectrum after each addition.

-

Observe the changes in the absorption spectrum, such as the appearance of new absorption bands or shifts in the existing bands, which indicate the formation of a metal complex.

-

The stoichiometry of the complex (metal-to-ligand ratio) can be determined using methods like the mole-ratio method or Job's method of continuous variation.

Causality Behind Experimental Choices:

-

UV-Visible Spectrophotometry: This technique is a straightforward and widely available method for studying the formation of colored complexes in solution.

-

Titration: This allows for the systematic investigation of the interaction between the ligand and the metal ion and the determination of the binding stoichiometry.

Induction of Oxidative Stress: A Double-Edged Sword

Thiosemicarbazone compounds can induce oxidative stress within cells, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[17] This can be a key mechanism underlying their anticancer and antimicrobial activities.

Mechanism:

-

Redox Cycling of Metal Complexes: As mentioned earlier, the metal complexes of thiosemicarbazones can be redox-active. For instance, a Cu(II)-thiosemicarbazone complex can be reduced to a Cu(I) complex, which can then react with molecular oxygen to produce superoxide radicals. This redox cycling can lead to the continuous generation of ROS.[18]

-

Depletion of Antioxidants: Thiosemicarbazones can react with and deplete intracellular antioxidants, such as glutathione (GSH), thereby weakening the cell's defense against oxidative damage.[17]

The resulting increase in ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or other mechanisms.[17]

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol describes a common method for measuring intracellular ROS levels using a fluorescent probe.

Principle: The assay utilizes a cell-permeable fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence intensity is proportional to the amount of ROS produced.

Materials:

-

Cell line of interest

-

Cell culture medium

-

DCFH-DA fluorescent probe

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specific duration.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with the DCFH-DA probe by incubating them in a solution of DCFH-DA in serum-free medium.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity of the cells using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

The increase in fluorescence in the treated cells compared to the untreated control cells indicates the induction of ROS production.

Causality Behind Experimental Choices:

-

DCFH-DA Probe: This is a widely used and well-validated probe for the detection of general oxidative stress in cells.

-

Fluorescence Detection: This method provides a sensitive and quantitative measure of intracellular ROS levels.

Diverse Pharmacological Manifestations

The multifaceted mechanisms of action of thiosemicarbazide compounds translate into a broad range of pharmacological activities.

Anticonvulsant Activity

Certain thiosemicarbazide derivatives have been shown to possess anticonvulsant properties.[19]

Mechanism: While the exact mechanism is not fully elucidated, it is hypothesized that some thiosemicarbazides may modulate the activity of neurotransmitter systems in the brain. For example, they may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, or they may inhibit excitatory neurotransmission.[19]

Experimental Protocol: Evaluation of Anticonvulsant Activity in Animal Models

This protocol provides a general overview of a common preclinical model for assessing anticonvulsant activity.

Principle: The maximal electroshock (MES) test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The test involves inducing a seizure in an animal (e.g., a mouse or rat) by applying an electrical stimulus to the brain. The ability of a test compound to prevent or delay the onset of the seizure is a measure of its anticonvulsant activity.[19]

Materials:

-

Laboratory animals (e.g., mice)

-

An electroshock apparatus

-

Test compound

-

Vehicle for administering the compound

Procedure:

-

Administer the test compound (or vehicle control) to the animals at various doses.

-

After a specific time to allow for drug absorption and distribution, subject each animal to an electrical stimulus delivered via corneal or ear electrodes.

-

Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure in this model.

-

The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is determined.

Causality Behind Experimental Choices:

-

MES Model: This model is highly predictive of the clinical efficacy of drugs for treating generalized tonic-clonic seizures.

-

Tonic Hindlimb Extension: This is a clear and easily observable endpoint, making the test reliable and reproducible.

Antimicrobial Activity

Thiosemicarbazones have demonstrated significant activity against a wide range of microorganisms, including bacteria, fungi, and viruses.[1]

Mechanisms: Their antimicrobial effects are often a result of a combination of the mechanisms discussed above:

-

Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase, topoisomerase IV, and urease, can lead to cell death.[1]

-

Metal Chelation: Depriving microorganisms of essential metal ions can inhibit their growth and virulence.

-

Induction of Oxidative Stress: The generation of ROS can cause lethal damage to microbial cells.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism.[1]

Materials:

-

Test microorganism

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of the test compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well of the microplate with the microbial suspension.

-

Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

-

Incubate the plate at an appropriate temperature for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (indicating microbial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is a quantitative and reproducible way to determine the susceptibility of a microorganism to an antimicrobial agent.

-

Standardized Inoculum: Using a standardized number of microorganisms ensures that the results are consistent and comparable.

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the complex interactions of thiosemicarbazide compounds, the following diagrams illustrate key mechanistic pathways and experimental workflows.

Diagram 1: General Mechanisms of Thiosemicarbazide Action

Caption: Overview of the multifaceted mechanisms of action of thiosemicarbazide compounds.

Diagram 2: Experimental Workflow for Assessing Antimicrobial Activity

Caption: A streamlined workflow for the evaluation of antimicrobial activity.

Conclusion and Future Perspectives

Thiosemicarbazide compounds represent a rich and enduring source of biologically active molecules with a remarkable diversity of mechanisms of action. Their ability to inhibit key enzymes, chelate essential metal ions, and induce oxidative stress provides a powerful arsenal for combating a wide range of diseases. This technical guide has provided a comprehensive overview of these core mechanisms, supported by detailed experimental protocols that form the bedrock of research in this field.

The future of thiosemicarbazide research lies in the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships, aided by computational modeling and high-throughput screening, will be crucial in this endeavor. Furthermore, exploring the potential for synergistic combinations of thiosemicarbazide compounds with existing drugs could open up new therapeutic avenues. As our knowledge of the intricate cellular pathways continues to expand, so too will our ability to harness the full therapeutic potential of this versatile class of compounds.

References

- [Reference 1]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC. National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. MDPI. [Link]

-

Thiosemicarbazones with tyrosinase inhibitory activity - PMC. National Center for Biotechnology Information. [Link]

- [Reference 6]

- [Reference 7]

-

The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. [Link]

-

Current Study of the Mechanism of Action of the Potential Anti-Epileptic Agent Q808. National Center for Biotechnology Information. [Link]

-

Identification and molecular modeling of new quinolin-2-one thiosemicarbazide scaffold with antimicrobial urease inhibitory activity. PubMed. [Link]

- [Reference 11]

- [Reference 12]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

-

Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers. [Link]

- [Reference 15]

-